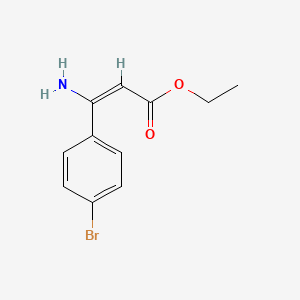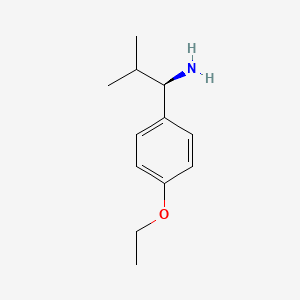
9(10H)-Acridinone, 10-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 10-butyl- is a derivative of acridinone, a compound known for its diverse applications in various fields, including organic electronics and medicinal chemistry. The addition of a butyl group at the 10th position enhances its chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-butyl- typically involves the alkylation of acridinone. One common method is the reaction of acridinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-butyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically yield oxidized derivatives with altered electronic properties.
Reduction: Reduction of 9(10H)-Acridinone, 10-butyl- can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the acridinone moiety to a more saturated form.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, elevated temperatures.
Major Products:
Oxidation: Oxidized acridinone derivatives.
Reduction: Reduced acridinone derivatives.
Substitution: Substituted acridinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 10-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of photophysical properties and organic electronics.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to intercalate with DNA makes it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure. Also used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 10-butyl- largely depends on its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly valuable in the development of anticancer drugs. The compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and fluorescence.
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and fluorescent probes.
10-Butyl-10H-phenothiazine: Another compound with a butyl group, used in optoelectronic applications and as a building block for more complex molecules.
Uniqueness: 9(10H)-Acridinone, 10-butyl- stands out due to its unique combination of a stable acridinone core and a butyl group, which enhances its solubility and reactivity. Its ability to intercalate with DNA and emit light makes it a versatile compound in both biological and industrial applications.
Eigenschaften
CAS-Nummer |
60536-19-8 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
10-butylacridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-12-18-15-10-6-4-8-13(15)17(19)14-9-5-7-11-16(14)18/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
QFDDZIRGHKFRMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


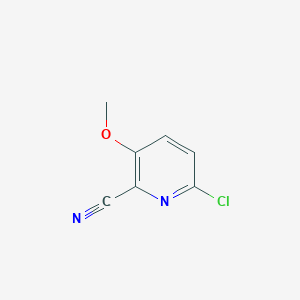

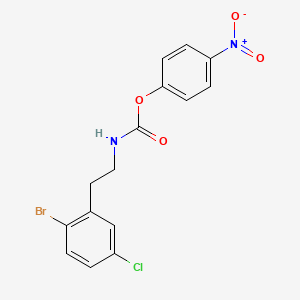
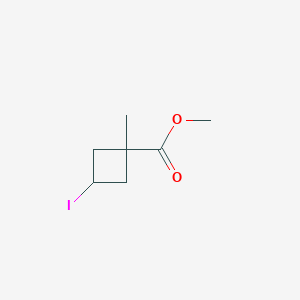
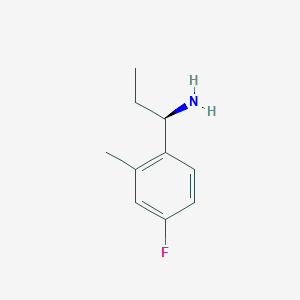


![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)

![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)
